molecular formula C40H48N4O2+2 B1588224 Calebassine CAS No. 7257-29-6

Calebassine

Cat. No.: B1588224
CAS No.: 7257-29-6
M. Wt: 616.8 g/mol
InChI Key: HVWCEUHZKLPKRE-XIBKSJEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calebassine is a natural product extracted from the seeds of Strychnos nux-vomica Linn . It is a type of compound known as alkaloids . It has a molecular formula of C42H52N4O2 and a molecular weight of 644.9 g/mol .


Synthesis Analysis

This compound is prepared from cucurbitacin, polyethanediol 6000, polyethanediol 400, and alcohol as cooler . The preparation method involves a dosage changing form on the basis of a cucurbitacin sheet .


Molecular Structure Analysis

The molecular structure of this compound is consistent with its formula C42H52N4O2 .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Structural Transformation and Chemical Reactions: The Calebash alkaloid C-calebassine, when treated with hot mineral acid, undergoes structural changes, resulting in the formation of anhydro-isocalebassine methyl ether salts. This transformation involves a radical change in the central part of the molecule, indicating significant reactivity and complexity in its chemical structure (Gemmell et al., 1969).
  • Crystal Structure Determination: The crystal structure of C-calebassine iodide was determined, confirming the structure of the alkaloid ion as proposed earlier. This research contributes to a deeper understanding of the molecular structure of this compound (Fehlmann et al., 1965).

Pharmacological Aspects

  • Curarizing Agents: this compound, among other alkaloids extracted from Strychnos usambarensis, was identified as a potent curarizing agent. This highlights its potential application in the development of muscle relaxants or anesthetics (Dubois et al., 1974).
  • Neuromuscular Blocking Properties: A study on various indole alkaloids from an African Strychnos species, including this compound, revealed that bisquaternary ammonium compounds like this compound are competitive neuromuscular blocking agents. This sheds light on its potential medical applications in surgeries or treatments requiring muscle paralysis (Angenot et al., 1975).

Bioassay Applications

  • Bioassays for Active Plant Constituents: A study on bioassays for active plant constituents, including this compound, discusses the challenges and advancements in activity-guided isolation and bioassay design. This is crucial for medicinal plant research, where this compound can be a subject of study (Hamburger & Hostettmann, 1991).
  • Environmental Pollutant Monitoring: Bioluminescent bacteria bioassays, an area of research involving compounds like this compound, are used for environmental analyses, particularly in assessing ecotoxicological risks. This indicates the broader application of this compound in environmental science (Girotti et al., 2008).

Safety and Hazards

The safety data sheet for Calebassine indicates that it should be handled with care . It is intended for laboratory use only and should be protected from air and light .

Biochemical Analysis

Biochemical Properties

Calebassine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission. Additionally, this compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound enhances synaptic transmission by increasing acetylcholine levels. This can lead to improved cognitive function and memory. In muscle cells, this compound’s interaction with nicotinic acetylcholine receptors can enhance muscle contraction. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. This compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, this compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission. These interactions contribute to this compound’s effects on cognitive function, muscle contraction, and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of synaptic transmission and muscle contraction. The stability and degradation of this compound can influence its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and muscle contraction without significant adverse effects. At higher doses, this compound can cause toxicity, including symptoms such as muscle spasms, convulsions, and respiratory distress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert this compound into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. This compound interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. These interactions influence the localization and accumulation of this compound, contributing to its diverse biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific compartments or organelles within cells, including the synaptic cleft in neuronal cells and the neuromuscular junction in muscle cells. Targeting signals and post-translational modifications can direct this compound to these specific locations, enhancing its efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name

(28E,38E)-28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2/b23-5-,24-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCEUHZKLPKRE-XIBKSJEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2C3C4(N(C5=CC=CC=C5C46C(C2)[N+](C1)(CC6)C)C7C3N8C9(C7C1/C(=C\C)/C[N+]2(C(C9(C3=CC=CC=C83)CC2)C1)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7257-29-6
Record name C-Calebassine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007257296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calebassine
Reactant of Route 2
Calebassine
Reactant of Route 3
Calebassine
Reactant of Route 4
Calebassine
Reactant of Route 5
Calebassine
Reactant of Route 6
Calebassine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.